N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
N-[2-(4-tert-Butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a synthetic N-acetylated glycoside derivative featuring a tetrahydropyran (oxane) core substituted with hydroxyl, hydroxymethyl, and a 4-tert-butylphenoxy group. Its structure combines hydrophilic (hydroxyl, hydroxymethyl) and lipophilic (tert-butylphenoxy) moieties, making it a candidate for targeted biological interactions, such as lectin antagonism or enzyme inhibition. The compound is synthesized via nucleophilic substitution on a glycosyl donor, followed by acetamide conjugation, achieving high yields (≥86%) under optimized conditions .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-10(21)19-14-16(23)15(22)13(9-20)25-17(14)24-12-7-5-11(6-8-12)18(2,3)4/h5-8,13-17,20,22-23H,9H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNOMYOMQFDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(C)(C)C)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl core. This core can be synthesized through a series of reactions including hydroxylation and protection/deprotection steps to introduce the hydroxyl groups at the desired positions. The tert-butylphenoxy group is then introduced via an etherification reaction, followed by the acetamide group through an acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-acetamido oxane derivatives with structural variations in substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity: The tert-butyl group in the target compound increases logP compared to chlorophenoxy (Cl) or nitrophenoxy (NO₂) analogs, favoring membrane permeability .
- Solubility : Hydroxyl and hydroxymethyl groups confer water solubility, but bulky tert-butyl may reduce it relative to cyclohexylmethoxy or ethylsulfanyl derivatives .
- Stability: Nitrophenoxy derivatives (e.g., CAS 23646-68-6) are prone to photoreactivity, whereas tert-butylphenoxy offers steric protection against degradation .
Key Research Findings
- Synthetic Efficiency : Methods from achieve >85% yields for biphenyl analogs, suggesting scalability for the target compound.
- Substituent Effects :
- Electron-donating groups (e.g., tert-butyl) enhance metabolic stability but reduce aqueous solubility.
- Bulky substituents (e.g., cyclohexylmethoxy) improve target selectivity in lectin binding .
Biological Activity
N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H27NO6
- Molecular Weight : 351.42 g/mol
Structural Characteristics
The structure includes a tert-butylphenoxy group, which is significant for its biological properties. The presence of multiple hydroxyl groups contributes to its reactivity and interaction with biological targets.
This compound exhibits several biological activities:
- Antioxidant Activity : The hydroxyl groups in the structure are known to scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, though further studies are needed for confirmation.
In Vitro Studies
In vitro studies have shown that the compound can modulate various cellular pathways. For instance:
- Cell Proliferation : It affects cell cycle progression in cancer cell lines, leading to reduced proliferation rates.
- Apoptosis Induction : The compound has been shown to induce apoptosis in specific cancer cell lines through the activation of caspase pathways.
In Vivo Studies
Research involving animal models has demonstrated the following:
- Anti-tumor Effects : In xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Toxicological studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Case Study 1: Antioxidant Activity in Diabetic Rats
A study investigated the antioxidant effects of this compound in diabetic rats. The results showed:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose Levels (mg/dL) | 250 ± 30 | 180 ± 25 |
| Malondialdehyde Levels (µmol/L) | 10 ± 2 | 5 ± 1 |
| Total Antioxidant Capacity (mmol/L) | 0.5 ± 0.1 | 1.2 ± 0.2 |
This study concluded that the compound significantly improved oxidative stress markers in diabetic rats.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a model of induced arthritis, administration of the compound resulted in reduced swelling and joint damage:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Joint Swelling (mm) | 8 ± 1 | 3 ± 0.5 |
| Histological Score | 8 ± 1 | 3 ± 0.5 |
These findings suggest that this compound may be effective in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
